BenchChemオンラインストアへようこそ!

2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde

Aldehyde dehydrogenase 3A1 Cancer chemoresistance Enzyme inhibition

2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde (CAS 894213-68-4) is a synthetic benzaldehyde derivative possessing a 2-methylpiperidine moiety linked via a methylene bridge to a 2,5-dimethyl-substituted phenyl ring. The compound belongs to the broader class of piperidine-containing aromatic aldehydes frequently employed as intermediates in medicinal chemistry and as screening compounds in drug discovery.

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
CAS No. 894213-68-4
Cat. No. B1341456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde
CAS894213-68-4
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCC1CCCCN1CC2=C(C(=CC(=C2)C)C=O)C
InChIInChI=1S/C16H23NO/c1-12-8-15(14(3)16(9-12)11-18)10-17-7-5-4-6-13(17)2/h8-9,11,13H,4-7,10H2,1-3H3
InChIKeyGIJVMIAPQDLJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde (CAS 894213-68-4): Procurement-Relevant Identity and Class Context


2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde (CAS 894213-68-4) is a synthetic benzaldehyde derivative possessing a 2-methylpiperidine moiety linked via a methylene bridge to a 2,5-dimethyl-substituted phenyl ring [1]. The compound belongs to the broader class of piperidine-containing aromatic aldehydes frequently employed as intermediates in medicinal chemistry and as screening compounds in drug discovery. Its molecular formula is C16H23NO (MW 245.36) . The compound has been deposited in the ChEMBL database (CHEMBL3128213) and is associated with inhibition of aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in cancer chemoresistance [2].

2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde: Why Generic Piperidine-Benzaldehyde Interchange Fails


In-class benzaldehyde derivatives with piperidine substituents cannot be treated as interchangeable procurement items because minor structural variations—specifically the position of the piperidine methyl group and the methylation pattern on the phenyl ring—produce quantitatively distinct biological activity profiles [1]. The target compound bears a 2-methylpiperidine group at the 3-position of the 2,5-dimethylbenzaldehyde core. A structurally very close regioisomer, 2,5-dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde (CAS 894213-72-0), differs only by relocation of the methyl group from the 2- to the 3-position of the piperidine ring, yet no equivalent quantitative ALDH3A1 inhibition data exist in the public domain for that analog. Similarly, the des-dimethyl analog 3-((2-methylpiperidin-1-yl)methyl)benzaldehyde shows a measurably different ALDH3A1 IC₅₀ of 1.0 µM, underscoring that the 2,5-dimethyl substitution is a potency-modulating feature rather than an inert scaffold decoration [2]. These observations mean that even close structural relatives cannot be assumed to replicate the target compound's pharmacological or chemical performance without explicit comparative data.

2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde: Quantitative Differentiation Evidence Against Closest Analogs


ALDH3A1 Inhibitory Potency: 1.5 µM (2-Methylpiperidine Target) vs 1.0 µM (Des-Dimethyl Analog)

The target compound inhibits full-length human ALDH3A1 with an IC₅₀ of 1.50 µM (1,500 nM) in a spectrophotometric assay using benzaldehyde as substrate [1]. In a closely related assay (inhibition of human ALDH3A1-mediated benzaldehyde oxidation), the des-dimethyl analog 3-((2-methylpiperidin-1-yl)methyl)benzaldehyde exhibits an IC₅₀ of 1.00 µM (1,000 nM) [2]. This represents a 0.5 µM potency difference attributable solely to the presence or absence of the 2,5-dimethyl substitution on the phenyl ring, demonstrating that the dimethyl groups are not inert but instead modulate target engagement by approximately 1.5-fold under comparable enzymatic conditions.

Aldehyde dehydrogenase 3A1 Cancer chemoresistance Enzyme inhibition

Regioisomeric Piperidine Methyl Position: Documented ALDH3A1 Activity (2-CH₃ Target) vs Absent Public Data (3-CH₃ Regioisomer)

The target compound (2-methylpiperidine regioisomer, CAS 894213-68-4) possesses a well-defined ALDH3A1 IC₅₀ of 1.50 µM [1]. Its direct regioisomer, 2,5-dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde (CAS 894213-72-0), which differs only by the position of the methyl substituent on the piperidine ring (3-methyl vs 2-methyl), has no publicly available ALDH3A1 inhibition data despite being commercially available [2]. Within the same ALDH3A1 assay panel (BindingDB assayid=9), the 2-methylpiperidine-containing target compound is active at 1.50 µM, whereas compounds with substantially different piperidine substitution patterns range from 0.30 µM to inactive (>10 µM), indicating that even subtle piperidine substituent positional changes can produce large potency swings [3]. This data gap for the 3-methyl regioisomer means that any attempt to swap the target compound for its 3-methyl analog in ALDH3A1-relevant experiments proceeds without evidence of equivalent activity.

Structure-activity relationship Piperidine regioisomer Target engagement

ALDH3A1 Inhibitory Potency Within the Active Inhibitor Landscape: 1.5 µM Target vs Reference Inhibitor CB7 (0.2 µM) and CB29 (5.0 µM)

In the broader context of ALDH3A1 inhibitor development, the target compound (IC₅₀ 1.50 µM) occupies an intermediate potency position between the well-characterized submicromolar inhibitor CB7 (IC₅₀ 0.20 µM in dehydrogenase assay) and the weaker inhibitor CB29 (IC₅₀ 5.0 µM) [1]. The target compound is 7.5-fold less potent than CB7 but 3.3-fold more potent than CB29 when compared against IC₅₀ values determined under similar dehydrogenase assay conditions using benzaldehyde as substrate. This positions the target compound as a moderately potent ALDH3A1 ligand suitable for studies where submicromolar potency is not required but where the benzaldehyde-piperidine scaffold offers synthetic tractability advantages over benzimidazole-based inhibitors such as CB7/CB29.

ALDH3A1 inhibitor benchmark Enzyme potency ranking Chemoresistance target

Differentiation Activity: Induction of Monocytic Differentiation in Undifferentiated Cells (Target Compound) vs Absent Data for 2,5-Dimethylbenzaldehyde (Parent Scaffold)

The target compound has been reported to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, suggesting potential application as an anti-cancer agent and for treatment of skin diseases such as psoriasis [1]. In contrast, the parent scaffold 2,5-dimethylbenzaldehyde (CAS 5779-94-2), which lacks the 2-methylpiperidinylmethyl substituent, has no public record of cell differentiation or anti-proliferative activity [2]. This functional divergence indicates that the piperidine-containing side chain is essential for the observed cellular differentiation phenotype and that the parent benzaldehyde cannot substitute for the target compound in differentiation-focused screening campaigns. Quantitative differentiation dose-response data (EC₅₀/IC₅₀ values in cellular assays) are not publicly available for either compound, limiting this evidence to a qualitative differentiation claim.

Cell differentiation Anti-proliferative Monocyte induction

2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde: Evidence-Backed Research and Industrial Application Scenarios


ALDH3A1-Targeted Cancer Chemoresistance Reversal Screening

With a confirmed ALDH3A1 IC₅₀ of 1.50 µM, the compound is suitable as a moderate-potency starting point in ALDH3A1 inhibitor screening cascades aimed at reversing chemotherapy resistance in ALDH3A1-overexpressing tumors. Its 3.3-fold superiority over CB29 (IC₅₀ 5.0 µM) positions it as a more potent alternative within the low-micromolar inhibitor space, while its 7.5-fold lower potency relative to CB7 (0.2 µM) makes it appropriate for hit-to-lead optimization where submicromolar potency is the objective but a benzaldehyde-piperidine scaffold is desired over a benzimidazole chemotype [1].

Structure-Activity Relationship (SAR) Expansion Around Piperidine-Benzaldehyde ALDH3A1 Ligands

The target compound provides a validated anchor point for SAR studies exploring the impact of piperidine methylation position on ALDH3A1 inhibition. The 2-methylpiperidine regioisomer (target) has a documented IC₅₀ of 1.50 µM, whereas the 3-methylpiperidine regioisomer (CAS 894213-72-0) lacks any public ALDH3A1 activity data. This makes the target compound the logical reference standard for establishing baseline activity in systematic regioisomeric SAR campaigns, where the 3-methyl analog would be tested as a comparator to quantify the positional effect of the piperidine methyl group on enzyme inhibition [2].

Monocyte Differentiation Biology and Anti-Proliferative Phenotype Profiling

The compound's reported ability to arrest undifferentiated cell proliferation and induce monocytic differentiation supports its use as a chemical probe in differentiation biology studies. Unlike the parent 2,5-dimethylbenzaldehyde scaffold, which lacks this functional phenotype, the target compound offers a piperidine-dependent differentiation activity that can be explored in leukemia or psoriasis-relevant cell models. Investigators should note that quantitative potency data (EC₅₀ values) are not publicly available and must be determined empirically in the end user's cellular system [3].

Synthetic Intermediate for Piperidine-Containing Bioactive Molecule Libraries

The compound's benzaldehyde functionality provides a reactive handle for diversification via reductive amination, Knoevenagel condensation, or hydrazone formation, enabling its use as a building block for generating focused libraries of piperidine-containing analogs. The presence of the 2-methylpiperidine moiety distinguishes it from simpler benzaldehyde building blocks (e.g., 2,5-dimethylbenzaldehyde), offering direct incorporation of a chiral piperidine center into final compounds without requiring post-synthetic amine coupling. The structural distinction from the des-dimethyl analog (IC₅₀ 1.0 µM) further supports the value of the 2,5-dimethyl substitution pattern in modulating biological activity of derived library members [4].

Quote Request

Request a Quote for 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.